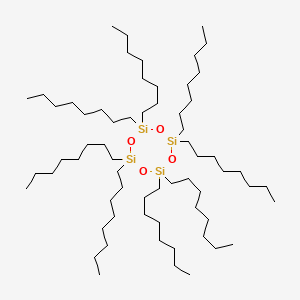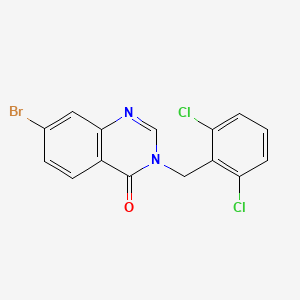
7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features bromine and dichlorobenzyl substituents, which may contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid, 2,6-dichlorobenzyl bromide, and bromine.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving 2-aminobenzoic acid and a suitable reagent, such as acetic anhydride.
Bromination: The bromine atom is introduced into the quinazolinone core using bromine or a brominating agent like N-bromosuccinimide (NBS).
Substitution Reaction: The 2,6-dichlorobenzyl group is attached to the quinazolinone core through a nucleophilic substitution reaction, typically using 2,6-dichlorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and dichlorobenzyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or hydrogenated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.
類似化合物との比較
Similar Compounds
- 7-chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one
- 7-bromo-3-(2,4-dichlorobenzyl)quinazolin-4(3H)-one
- 7-bromo-3-(2,6-difluorobenzyl)quinazolin-4(3H)-one
Uniqueness
7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one is unique due to the specific combination of bromine and dichlorobenzyl substituents, which may confer distinct chemical reactivity and biological activity compared to similar compounds. These differences can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
特性
CAS番号 |
832114-34-8 |
|---|---|
分子式 |
C15H9BrCl2N2O |
分子量 |
384.1 g/mol |
IUPAC名 |
7-bromo-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9BrCl2N2O/c16-9-4-5-10-14(6-9)19-8-20(15(10)21)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2 |
InChIキー |
JMFUQJRXEJXCGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=CC(=C3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
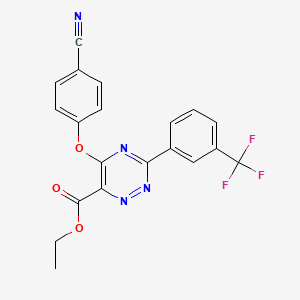
![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
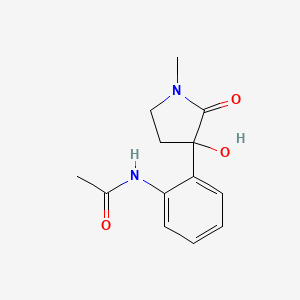
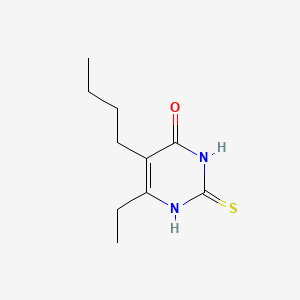
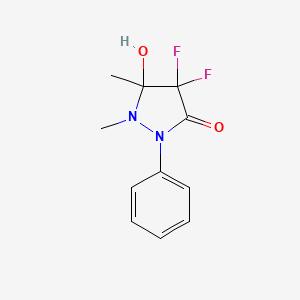

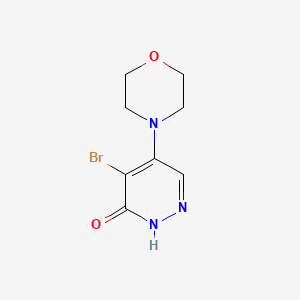
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)
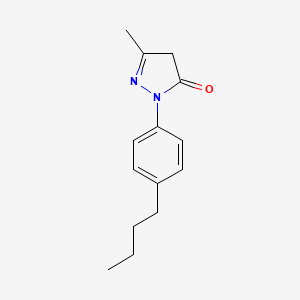

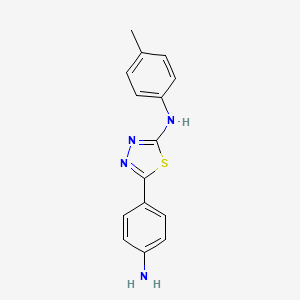
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
